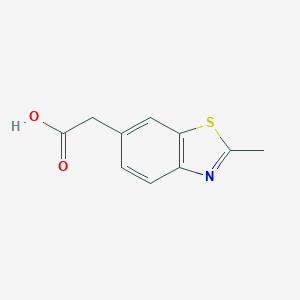
2-Methoxy-4-nitrophenol
概要
説明
2-Methoxy-4-nitrophenol is a nitrophenol derivative . The study of its crystal structure reveals the molecule to be nearly planar .
Synthesis Analysis
2-Methyl-4-nitrophenol is prepared by the reaction of 2-methyl-4-nitroaniline with sodium hydroxide and hydrochloric acid . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of phenol can be achieved using dilute nitric acid at room temperature .Molecular Structure Analysis
The molecular formula of 2-Methoxy-4-nitrophenol is C7H7NO4 . The study of its crystal structure reveals the molecule to be nearly planar .Chemical Reactions Analysis
4-Methoxyphenol reacts with nitrous acid in aqueous acid solution to give a mixture of benzoquinone and 4-methoxy-2-nitrophenol . 2-Methyl-4-nitrophenol is prepared by the reaction of 2-methyl-4-nitroaniline with sodium hydroxide and hydrochloric acid .Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-4-nitrophenol is 169.1348 . The study of its crystal structure reveals the molecule to be nearly planar .科学的研究の応用
.
Dyeing Processes
This compound is used in the textile industry, particularly in dyeing processes. It is used for dyeing cotton and other materials .
Chromogenic Agent
2-Methoxy-4-nitrophenol serves as a chromogenic agent in printing processes. It helps in the production of vibrant and long-lasting colors .
Azo Dyes and Pigment Yellow 74
It is an intermediate in the synthesis of azo dyes and Pigment Yellow 74. Pigment Yellow 74 is a high production volume chemical with applications in yellow tattoo inks, emulsion paints, toy enamels, printing inks, and traffic paints .
Diagnostic Assay Manufacturing
This compound is used in diagnostic assay manufacturing. It plays a crucial role in the development of diagnostic tests and assays .
Hematology and Histology
In the field of hematology and histology, 2-Methoxy-4-nitrophenol is used for various applications. It aids in the study of blood and blood-forming organs as well as the microscopic study of tissues .
Safety and Hazards
2-Methoxy-4-nitrophenol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
It’s known that nitrophenols, in general, can interact with various enzymes and proteins in the body .
Mode of Action
It’s known that nitrophenols can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, leading to the formation of a Meisenheimer complex . This complex can then undergo further reactions, potentially leading to changes in the target molecule .
Biochemical Pathways
It’s known that nitrophenols can participate in diverse reactions such as coupling, condensation, and nucleophilic substitution . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of 2-Methoxy-4-nitrophenol suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . Following administration, the majority of the compound is excreted in urine, with approximately 76-79% recovered within 72 hours . Fecal excretion accounts for approximately 11-12% of the compound . These properties can impact the bioavailability of the compound in the body.
Result of Action
For example, 4-nitrophenol can cause methemoglobinemia, potentially leading to cyanosis, confusion, and unconsciousness .
Action Environment
The action of 2-Methoxy-4-nitrophenol can be influenced by various environmental factors. For example, occupational exposure to the compound can occur during the production, use, and disposal of products containing 2-Methoxy-4-nitrophenol . Inhalation or dermal exposure to the compound can lead to various health effects .
特性
IUPAC Name |
2-methoxy-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLVFLOBTPURLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062935 | |
| Record name | Phenol, 2-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-nitrophenol | |
CAS RN |
3251-56-7 | |
| Record name | 2-Methoxy-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-4-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methoxy-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ITO2N6UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Methoxy-4-nitrophenol interesting for non-linear optical (NLO) applications?
A1: 2-Methoxy-4-nitrophenol can be utilized to create co-crystals with pyridine derivatives, which have shown promising NLO properties [, ]. These co-crystals often exhibit a non-centrosymmetric structure, a crucial requirement for second harmonic generation (SHG) – a key phenomenon in NLO applications []. The combination of ionic and hydrogen bonding interactions between the phenol and pyridine molecules contributes to this desirable structural arrangement [, ].
Q2: How does the structure of 2-Methoxy-4-nitrophenol influence its ability to form these NLO co-crystals?
A2: The presence of both the hydroxyl group and the nitro group in 2-Methoxy-4-nitrophenol is critical. The hydroxyl group can act as a hydrogen bond donor, while the nitro group can participate in both hydrogen bonding and ionic interactions [, ]. This versatility in intermolecular interactions allows for the formation of stable co-crystals with specific pyridine derivatives, where the arrangement of molecules within the crystal lattice leads to the desired non-centrosymmetric structure [, ].
Q3: Has the SHG efficiency of these 2-Methoxy-4-nitrophenol-based co-crystals been compared to other known NLO materials?
A3: Yes, research has shown that the SHG efficiencies of some 2-Methoxy-4-nitrophenol-based co-crystals are comparable to or even surpass that of benchmark materials. For instance, certain diammoniocyclohexane derivatives paired with 2-Methoxy-4-nitrophenol exhibit SHG efficiencies on par with 3-methyl-4-nitropyridine-1-oxide (POM), a well-known NLO material [].
Q4: Beyond NLO applications, is 2-Methoxy-4-nitrophenol studied for its antioxidant potential?
A4: Yes, 2-Methoxy-4-nitrophenol, alongside its derivatives, has been investigated for its potential antioxidant activity using both experimental and computational methods [, , ]. Studies have examined its radical scavenging capabilities via hydrogen atom transfer (HAT) mechanisms [, ].
Q5: Can you elaborate on the findings related to the antioxidant activity of 2-Methoxy-4-nitrophenol and its derivatives?
A5: While eugenol (4-Allyl-2-methoxyphenol), a related compound, and its derivative 5-allyl-3-nitrobenzene-1,2-diol displayed notable antioxidant capacities in DPPH and ORAC assays [], computational studies using Density Functional Theory (DFT) suggest that 2-Methoxy-4-nitrophenol itself might also possess radical scavenging abilities, albeit potentially masked in experimental settings due to the chemoselectivity of the DPPH assay [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


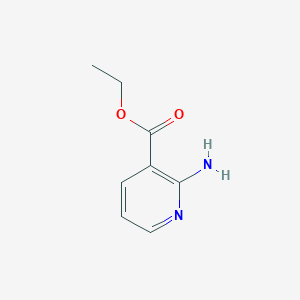
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)



![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
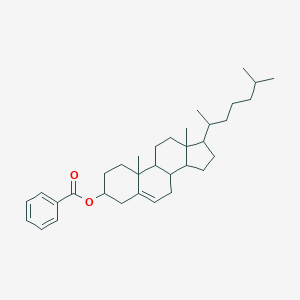
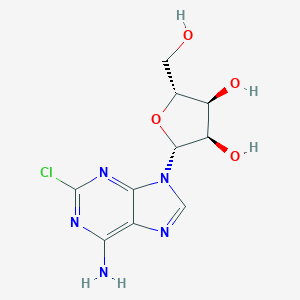
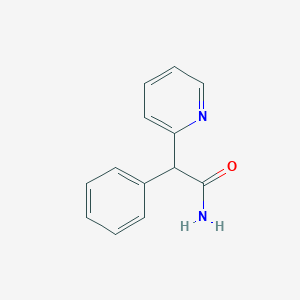
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
